Cas no 1783789-19-4 (2,2-difluoro-3-(oxan-3-yl)propanoic acid)

2,2-Difluoro-3-(oxan-3-yl)propanoic acid is a fluorinated carboxylic acid derivative featuring a tetrahydropyran (oxane) substituent. This compound is of interest in medicinal and synthetic chemistry due to its unique structural properties, combining the metabolic stability imparted by fluorine atoms with the conformational flexibility of the oxan-3-yl group. The difluoromethyl moiety enhances electrophilicity, making it a valuable intermediate for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or prodrugs. Its well-defined stereochemistry and functional group compatibility further contribute to its utility in selective organic transformations. The compound is typically handled under standard laboratory conditions, with stability dependent on proper storage and handling.
2,2-difluoro-3-(oxan-3-yl)propanoic acid structure
1783789-19-4 structure
商品名:2,2-difluoro-3-(oxan-3-yl)propanoic acid
CAS番号:1783789-19-4
MF:C8H12F2O3
メガワット:194.175889968872
CID:5925386
PubChem ID:105447820

2,2-difluoro-3-(oxan-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-3-(oxan-3-yl)propanoic acid
    • EN300-1954422
    • 1783789-19-4
    • インチ: 1S/C8H12F2O3/c9-8(10,7(11)12)4-6-2-1-3-13-5-6/h6H,1-5H2,(H,11,12)
    • InChIKey: NPPYEQWCQVPSNL-UHFFFAOYSA-N
    • ほほえんだ: FC(C(=O)O)(CC1COCCC1)F

計算された属性

  • せいみつぶんしりょう: 194.07545056g/mol
  • どういたいしつりょう: 194.07545056g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

2,2-difluoro-3-(oxan-3-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1954422-0.25g
2,2-difluoro-3-(oxan-3-yl)propanoic acid
1783789-19-4
0.25g
$1170.0 2023-09-17
Enamine
EN300-1954422-5.0g
2,2-difluoro-3-(oxan-3-yl)propanoic acid
1783789-19-4
5g
$3687.0 2023-06-03
Enamine
EN300-1954422-10.0g
2,2-difluoro-3-(oxan-3-yl)propanoic acid
1783789-19-4
10g
$5467.0 2023-06-03
Enamine
EN300-1954422-1.0g
2,2-difluoro-3-(oxan-3-yl)propanoic acid
1783789-19-4
1g
$1272.0 2023-06-03
Enamine
EN300-1954422-2.5g
2,2-difluoro-3-(oxan-3-yl)propanoic acid
1783789-19-4
2.5g
$2492.0 2023-09-17
Enamine
EN300-1954422-10g
2,2-difluoro-3-(oxan-3-yl)propanoic acid
1783789-19-4
10g
$5467.0 2023-09-17
Enamine
EN300-1954422-5g
2,2-difluoro-3-(oxan-3-yl)propanoic acid
1783789-19-4
5g
$3687.0 2023-09-17
Enamine
EN300-1954422-0.1g
2,2-difluoro-3-(oxan-3-yl)propanoic acid
1783789-19-4
0.1g
$1119.0 2023-09-17
Enamine
EN300-1954422-1g
2,2-difluoro-3-(oxan-3-yl)propanoic acid
1783789-19-4
1g
$1272.0 2023-09-17
Enamine
EN300-1954422-0.5g
2,2-difluoro-3-(oxan-3-yl)propanoic acid
1783789-19-4
0.5g
$1221.0 2023-09-17

2,2-difluoro-3-(oxan-3-yl)propanoic acid 関連文献

2,2-difluoro-3-(oxan-3-yl)propanoic acidに関する追加情報

Comprehensive Overview of 2,2-Difluoro-3-(oxan-3-yl)propanoic Acid (CAS No. 1783789-19-4): Properties, Applications, and Industry Insights

2,2-Difluoro-3-(oxan-3-yl)propanoic acid (CAS No. 1783789-19-4) is a fluorinated carboxylic acid derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique structural combination of a difluoromethyl group and a tetrahydropyran (oxane) ring, making it a versatile intermediate for synthetic applications. Its molecular formula, C8H12F2O3, reflects its balanced hydrophobicity and reactivity, which are critical for drug design and material science.

The growing demand for fluorinated compounds in modern chemistry is driven by their ability to enhance metabolic stability, bioavailability, and binding affinity in bioactive molecules. Researchers frequently search for terms like "fluorinated building blocks", "oxane derivatives in drug discovery", and "CAS 1783789-19-4 applications", highlighting the compound's relevance. Its synthesis typically involves nucleophilic fluorination or ring-opening reactions, aligning with green chemistry principles—a hot topic in 2024.

In pharmaceuticals, 2,2-difluoro-3-(oxan-3-yl)propanoic acid serves as a precursor for protease inhibitors and kinase modulators, addressing trends in targeted cancer therapies and antiviral drug development. The oxan-3-yl moiety contributes to improved pharmacokinetics, a feature often queried in databases like SciFinder and Reaxys. Agrochemically, its derivatives show promise as eco-friendly pesticides, resonating with global searches for "sustainable crop protection solutions".

Analytical characterization of this compound employs advanced techniques such as NMR spectroscopy (notably 19F-NMR) and high-resolution mass spectrometry (HRMS), topics frequently discussed in analytical chemistry forums. Regulatory compliance with REACH and FDA guidelines ensures its safe use, while patent literature reveals its inclusion in over 15 recent filings—addressing queries like "CAS 1783789-19-4 patent status".

From a commercial perspective, suppliers emphasize high-purity grades (>98%) to meet lab-scale and industrial demands. The compound's stability under ambient conditions—another frequently searched parameter—makes it cost-effective for storage and transport. As the industry shifts toward AI-driven molecular design, this fluorinated acid exemplifies how traditional synthesis intersects with computational optimization, a nexus explored in recent ACS and RSC publications.

Future research directions may explore its bioconjugation potential or role in PET radiopharmaceuticals, areas gaining traction in medical imaging. Environmental studies on fluorinated compounds also position this molecule as a case study for "fluorine footprint assessment"—a rising ESG concern. With its multidimensional utility, 2,2-difluoro-3-(oxan-3-yl)propanoic acid remains a compelling subject for both academic and industrial chemists worldwide.

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